molecular formula C16H15ClN2O3S B2874109 ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate CAS No. 1172568-99-8

ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate

Cat. No.: B2874109
CAS No.: 1172568-99-8
M. Wt: 350.82
InChI Key: IFHIWKCMCNUBMY-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate is a sulfur-containing heterocyclic compound featuring a fused thieno[3,4-c]pyrrole core substituted with a 3-chlorophenyl group at the 5-position and an ethyl 2-oxoacetate moiety at the 4-position.

Synthetic routes for analogous compounds, such as ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate, involve cyclization using Lawesson’s reagent (a sulfurizing agent) and oxidative chlorination, suggesting that the target compound may be synthesized via similar methodologies . The 3-chlorophenyl substituent introduces steric and electronic effects that could influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

ethyl 2-[[5-(3-chlorophenyl)-1,3-dihydrothieno[3,4-c]pyrrol-4-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-2-22-16(21)15(20)18-14-13-9-23-8-10(13)7-19(14)12-5-3-4-11(17)6-12/h3-7H,2,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHIWKCMCNUBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CSCC2=CN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[3,4-c]pyrrole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the thieno[3,4-c]pyrrole core.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Ethyl 2-((5-(4-Chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate

Structural Differences :

  • Substituent Position : The chlorine atom is located at the para position (4-chlorophenyl) instead of meta (3-chlorophenyl).
  • Functional Group: The thieno-pyrrole ring contains a sulfone group (2,2-dioxido), unlike the sulfide in the target compound.

Implications :

  • The sulfone group increases polarity and oxidative stability, which could improve metabolic resistance but reduce lipophilicity .

(S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl]acetamide

Structural Differences :

  • Substituents : Features 3-ethoxy-4-methoxyphenyl and methylsulfonyl groups instead of 3-chlorophenyl.
  • Core Modifications: The thieno-pyrrole ring is substituted with a ketone (4,6-dioxo) and an acetamide group.

Implications :

  • The ethoxy and methoxy groups enhance solubility in polar solvents due to their hydrogen-bonding capacity.
  • The methylsulfonyl group confers strong electron-withdrawing effects and may improve pharmacokinetic properties, such as plasma half-life .

Ethyl 2-Amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate

Structural Differences :

  • Ring System: Contains a thieno[2,3-c]pyridine core instead of thieno[3,4-c]pyrrole.
  • Functional Groups: Includes a tert-butoxycarbonyl (Boc) protecting group and an amino substituent.

Implications :

  • The Boc group improves stability during synthetic steps but requires deprotection for further functionalization .

Ethyl 2-{[1-(Benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate

Structural Differences :

  • Side Chain: Substituted with a benzylsulfanyl group instead of a thieno-pyrrole system.
  • Core Structure : Lacks the fused heterocyclic ring but retains the ethyl 2-oxoacetate moiety.

Implications :

  • The benzylsulfanyl group offers a site for nucleophilic substitution or oxidation reactions.
  • Simpler structure may reduce synthetic complexity but limit conformational rigidity compared to fused-ring systems .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Implications
Target Compound Thieno[3,4-c]pyrrole 3-Chlorophenyl, ethyl 2-oxoacetate Moderate lipophilicity, meta-Cl electronic effects
Ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-...) () Thieno[3,4-c]pyrrole 4-Chlorophenyl, sulfone Enhanced polarity, para-Cl steric effects
(S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-...] () Thieno[3,4-c]pyrrole 3-Ethoxy-4-methoxyphenyl, methylsulfonyl High solubility, metabolic stability
Ethyl 2-Amino-6-Boc-... () Thieno[2,3-c]pyridine Boc, amino Electron-deficient core, synthetic versatility
Ethyl 2-{[1-(Benzylsulfanyl)-2-oxo-...} () Linear chain Benzylsulfanyl, phenyl Reactive sulfanyl group, synthetic flexibility

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